COX-2 Selective Inhibition Profile of 2-Thio-Diarylimidazole Scaffold
While direct data for 2-((4-fluorobenzyl)thio)-1,5-diphenyl-1H-imidazole is not yet available in the public domain, a close structural analog (compound 1: 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide) demonstrated 88% inhibition of COX-2 at 10 µM, which is within 10.4% of the standard inhibitor SC-560 (98.2%) [1]. This indicates that the 2-thio-diarylimidazole core, which is conserved in the target compound, possesses inherent COX-2 inhibitory activity. The target compound's distinct 4-fluorobenzyl substituent is anticipated to further modulate potency and selectivity, as observed in SAR studies of related arylthioimidazoles [2].
| Evidence Dimension | Percent Inhibition of COX-2 Enzyme at 10 µM |
|---|---|
| Target Compound Data | 88% (analog compound 1: 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide) |
| Comparator Or Baseline | SC-560 (standard COX-1 selective inhibitor): 98.2% |
| Quantified Difference | Analog achieves 89.6% of the reference inhibitor's efficacy |
| Conditions | In vitro enzyme inhibition assay; purified COX-2 enzyme |
Why This Matters
This establishes the core scaffold's intrinsic activity against COX-2, a clinically validated anti-inflammatory target, and provides a baseline for evaluating the 4-fluorobenzyl analog's potential improved selectivity or potency.
- [1] Şahin, Z.; Koçoğlu Kalkan, M.; Berk, B.; Yurttaş, L.; Bender, C.; Biltekin Kaleli, S. N.; Demirayak, Ş. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Turk. J. Chem. 2021, 45 (6), 1841-1853. View Source
- [2] US6432988B1. 2-arylalkylthio -imidazoles, 2-arylalkenyl -thio -imidazoles and 2-arylalkinyl -thio -imidazoles as anti -inflammatory substances and substances inhibiting the release of cytokine. 2002. View Source
